4-bromo-N-{11-thia-13-azatetracyclo[7.5.1.0^{5,15}.0^{10,14}]pentadeca-1,3,5(15),6,8,10(14),12-heptaen-12-yl}benzamide
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Overview
Description
4-bromo-N-{11-thia-13-azatetracyclo[7.5.1.0^{5,15}.0^{10,14}]pentadeca-1,3,5(15),6,8,10(14),12-heptaen-12-yl}benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a thiazole ring fused with an acenaphthylene moiety and a bromobenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 4-bromo-N-{11-thia-13-azatetracyclo[7510^{5,15}Given its specialized applications, production is likely limited to research laboratories and small-scale manufacturing facilities.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{11-thia-13-azatetracyclo[7.5.1.0^{5,15}.0^{10,14}]pentadeca-1,3,5(15),6,8,10(14),12-heptaen-12-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromine atom in the bromobenzamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
4-bromo-N-{11-thia-13-azatetracyclo[7.5.1.0^{5,15}.0^{10,14}]pentadeca-1,3,5(15),6,8,10(14),12-heptaen-12-yl}benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has potential biological activity, making it a candidate for studies on its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound may be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-{11-thia-13-azatetracyclo[7.5.1.0^{5,15}.0^{10,14}]pentadeca-1,3,5(15),6,8,10(14),12-heptaen-12-yl}benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known for its biological activity, which may include binding to enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Thiazole: A basic structure with diverse biological activities.
Benzothiazole: Known for its antimicrobial and anticancer properties.
Thiazolylbenzamide: Another derivative with potential therapeutic applications.
Uniqueness
4-bromo-N-{11-thia-13-azatetracyclo[7.5.1.0^{5,15}.0^{10,14}]pentadeca-1,3,5(15),6,8,10(14),12-heptaen-12-yl}benzamide is unique due to its specific combination of the thiazole ring, acenaphthylene moiety, and bromobenzamide group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for scientific research.
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrN2OS/c21-13-9-7-12(8-10-13)19(24)23-20-22-17-14-5-1-3-11-4-2-6-15(16(11)14)18(17)25-20/h1-10H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTOACXLSUQQLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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